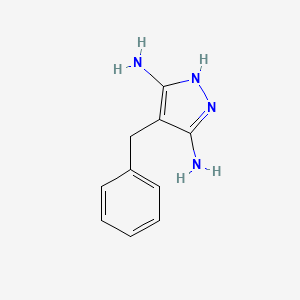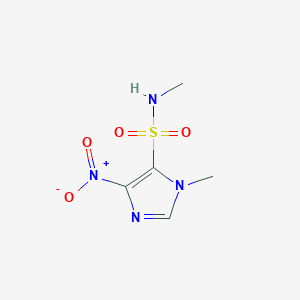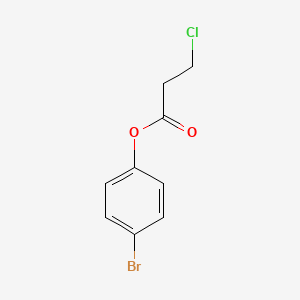
4-benzyl-1H-pyrazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the Knoevenagel condensation of benzaldehyde with malononitrile to form benzylidenemalononitrile. This intermediate is then reduced to benzylmalononitrile, which undergoes cycloaddition with hydrazine to yield the desired pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Benzyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl group or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or benzyl group.
科学的研究の応用
4-Benzyl-1H-pyrazole-3,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
作用機序
The mechanism of action of 4-benzyl-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction can disrupt signaling pathways involved in cancer cell growth and survival .
類似化合物との比較
Similar Compounds
4-Arylazo-1H-pyrazole-3,5-diamines: These compounds share a similar core structure but have different substituents, such as arylazo groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound is another pyrazole derivative with different functional groups, offering unique properties such as high thermal stability.
Uniqueness
4-Benzyl-1H-pyrazole-3,5-diamine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
4-benzyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14) |
InChIキー |
LUAWTRLEWFZLEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(NN=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)







![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
